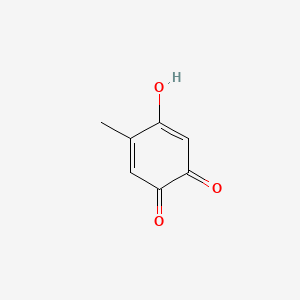

2-Hydroxy-5-methylquinone

Descripción

Significance of Quinone Structures in Academic Inquiry

Quinones are a class of organic compounds derived from aromatic compounds like benzene (B151609) or naphthalene. vedantu.com Their structure is fundamental in understanding the relationship between chemical constitution and color. vedantu.combritannica.com Many natural and synthetic dyes and pigments are quinone derivatives, making them significant in the dyestuffs industry. vedantu.com

In nature, quinones function as pigments and as electron-shuttling compounds in redox reactions. michaelrucker.com They are found in bacteria, fungi, and higher plants. vedantu.combritannica.com Some animals acquire quinone compounds from the plants they consume. vedantu.combritannica.com Quinones also play a vital role in the oxidation-reduction processes of living organisms. libretexts.org For instance, Vitamin K1, essential for blood clotting, is a substituted 1,4-naphthoquinone. libretexts.org

The reactivity of quinones, due to the presence of a carbonyl group and conjugated double bonds, allows them to undergo various chemical reactions. rsc.org This makes them ideal precursors for synthesizing new compounds with complex structures and diverse properties. rsc.org Their ability to accommodate electrons also imparts antioxidant potential. michaelrucker.com

Overview of 2-Hydroxy-5-methylquinone as a Research Subject

This compound, also known as 2-hydroxy-5-methyl-1,4-benzoquinone, is a specific type of quinone that has garnered attention in chemical research. It belongs to the class of monohydroxy-1,4-benzoquinones. ebi.ac.uk This compound is of interest due to its potential applications and its role as a model for understanding certain biological and chemical processes.

Research has shown that this compound exhibits amine oxidase-like activity, meaning it can oxidize a wide range of primary amines in the presence of copper ions. nih.gov This behavior is similar to that of certain enzymes, making it a useful model for studying their reaction mechanisms. nih.gov

The compound can be synthesized through various chemical pathways, one of which involves the enzymatic transformation of 4-methyl-5-nitrocatechol (B15798). ethz.ch Its chemical and physical properties have been characterized, providing a basis for its use in further research and synthesis of more complex molecules. nih.govuni.lu

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H6O3 | nih.govuni.luchemspider.com |

| Molecular Weight | 138.12 g/mol | chemicalbook.com |

| IUPAC Name | 2-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | ebi.ac.uk |

| CAS Registry Number | 615-91-8 | ebi.ac.uk |

| Synonyms | 2-Hydroxy-5-methyl-1,4-benzoquinone, 2-Hydroxy-5-methyl-p-benzoquinone | ebi.ac.uk |

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-5-methylcyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARNMYNPBOOFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977065 | |

| Record name | 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-91-8 | |

| Record name | 2-Hydroxy-5-methylquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoquinone, 2-hydroxy-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 5 Methylquinone

Classical and Contemporary Synthetic Routes

The synthesis of 2-Hydroxy-5-methylquinone can be achieved through several distinct routes, each with its own set of precursors and reaction mechanisms. These pathways include the functionalization of simple aromatic precursors, the chemical transformation of other quinones, and ring-forming reactions.

Reimer-Tiemann Reaction Applications

A two-step synthetic sequence beginning with the Reimer-Tiemann reaction offers a classical approach to this compound. This method utilizes p-cresol (B1678582) (4-methylphenol) as an accessible starting material.

The first step involves the ortho-formylation of p-cresol. stackexchange.com In the Reimer-Tiemann reaction, treatment of a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strongly alkaline aqueous solution introduces an aldehyde group (-CHO) primarily at the position ortho to the hydroxyl group. wikipedia.orgncert.nic.in The reactive species is dichlorocarbene (B158193) (:CCl₂), generated in situ from chloroform and base. wikipedia.org This electrophile attacks the electron-rich phenoxide ring, leading to the formation of 2-hydroxy-5-methylbenzaldehyde (B1329341) after hydrolysis. stackexchange.combiosynth.com

The second step is the oxidation of the resulting phenolic aldehyde to the target quinone. Oxidation of phenols and their derivatives can be accomplished with various oxidizing agents. For instance, oxidation with chromic acid or under airy, alkaline conditions can convert phenolic compounds into their corresponding benzoquinones. ncert.nic.insciencemadness.org

| Reaction Pathway Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1. Formylation | p-Cresol | CHCl₃, NaOH (aq) | 2-Hydroxy-5-methylbenzaldehyde | Ortho-formylation via electrophilic aromatic substitution |

| 2. Oxidation | 2-Hydroxy-5-methylbenzaldehyde | Oxidizing Agent (e.g., Chromic Acid) | This compound | Oxidation of phenol to quinone |

Electrophilic Aromatic Substitution Approaches

Beyond the Reimer-Tiemann reaction, other electrophilic aromatic substitution (EAS) strategies can be envisioned for the synthesis of this compound. A prominent approach is the direct hydroxylation of a suitable precursor.

One such pathway involves the electrophilic hydroxylation of toluquinone (2-methyl-1,4-benzoquinone). This reaction introduces a hydroxyl group directly onto the quinone ring. Photohydroxylation, for example, has been demonstrated to convert 1,4-benzoquinone (B44022) into 2-hydroxy-1,4-benzoquinone (B196085) in aqueous solutions, suggesting a similar transformation is possible for the methyl-substituted analogue. researchgate.net The mechanism involves the photo-excited quinone reacting with water. researchgate.net Other specialized hydroxylating systems, which can act as sources of electrophilic hydroxyl species, may also be employed. colab.wsnih.gov

| Precursor | Reaction Type | Potential Reagents | Product |

| Toluquinone | Direct Hydroxylation | UV light, H₂O | This compound |

| 2,5-Dimethylphenol | Oxidation | Various Oxidants | This compound |

Chemical Modification Strategies from Precursor Quinones

Modifying readily available quinones is a direct and common strategy. Toluquinone (2-methyl-1,4-benzoquinone) serves as the most logical precursor for this approach. sci-hub.se The key transformation is the introduction of a hydroxyl group at the C2 position.

A well-documented method for the hydroxylation of the parent 1,4-benzoquinone involves its oxidation with hydrogen peroxide in the presence of an acid catalyst. This method can be adapted for toluquinone. The reaction must be carefully controlled to prevent over-oxidation or other side reactions. The electrophilic nature of this hydroxylation targets the electron-rich positions of the quinone ring.

| Precursor Quinone | Reaction | Reagents | Product | Reference |

| Toluquinone | Hydroxylation | H₂O₂, Acid Catalyst | This compound | |

| 1,4-Benzoquinone | Hydroxylation | H₂O₂, Acid Catalyst | 2-Hydroxy-1,4-benzoquinone |

Thiele-Winter Acetoxylation and Hydrolysis-Oxidation Pathways

The Thiele-Winter acetoxylation is a powerful and broadly applicable method for converting quinones into hydroxyquinones. mdpi.com This multi-step process begins with the reaction of a quinone with acetic anhydride (B1165640) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride etherate. mdpi.comorganicreactions.org

When applied to toluquinone (2-methyl-1,4-benzoquinone), the Thiele-Winter reaction yields 1,2,4-triacetoxy-5-methylbenzene. rsc.org This reaction proceeds via a 1,4-addition of acetic anhydride to the conjugated system, followed by enolization and further acetylation. researchgate.net

The resulting triacetoxybenzene is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester groups and form the corresponding hydroxyhydroquinone (2-methyl-1,4-dihydroxy-5-hydroxybenzene). mdpi.comresearchgate.net This intermediate is often not isolated but is oxidized directly to the final product, this compound. The oxidation can occur in situ, sometimes simply with atmospheric oxygen, especially under basic hydrolysis conditions. mdpi.com

| Step | Substrate | Reagents | Product |

| 1. Acetoxylation | Toluquinone | Acetic anhydride, H₂SO₄ | 1,2,4-Triacetoxy-5-methylbenzene |

| 2. Hydrolysis/Oxidation | 1,2,4-Triacetoxy-5-methylbenzene | H₃O⁺ or OH⁻, then [O] | This compound |

Oxidative Demethylation Techniques

Oxidative demethylation provides an alternative route starting from methoxy-substituted aromatic compounds. The ideal precursor for this synthesis is 2,5-dimethoxytoluene. This method involves the simultaneous cleavage of the methyl ether bonds and oxidation of the aromatic ring to the quinone.

Potent oxidizing agents are required for this transformation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is frequently used for the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. researchgate.net This method has been shown to be effective even in the presence of other sensitive functional groups. researchgate.net Another effective reagent is N-bromosuccinimide (NBS), which can achieve high yields in the oxidative demethylation of related dimethoxy-substituted heterocycles. scribd.com Fremy's salt (potassium nitrosodisulfonate) is another classic reagent used to oxidize phenols to quinones and can be employed in a sequence following a demethylation step. jst.go.jp

| Precursor | Reaction | Typical Reagents | Yield | Reference |

| 2,5-Dimethoxytoluene | Oxidative Demethylation | Ceric Ammonium Nitrate (CAN) | Good | researchgate.netresearchgate.net |

| 5,8-Dimethoxy-2-methylquinoline | Oxidative Demethylation | N-Bromosuccinimide (NBS) | 98% | scribd.com |

Cyclocondensation Reactions

Cyclocondensation reactions, particularly the Diels-Alder reaction, represent a fundamental strategy for constructing six-membered rings from acyclic components. google.com In principle, the benzoquinone ring system of this compound could be assembled via a [4+2] cycloaddition.

This approach would involve the reaction of a substituted 1,3-diene (the 4π component) with a suitable dienophile (the 2π component). For instance, reacting a diene carrying the methyl group and a protected hydroxyl group with an acetylene-dicarboxylate derivative could form a substituted cyclohexadiene ring. Subsequent aromatization, deprotection, and oxidation steps would be required to arrive at the final hydroxyquinone structure. While the Diels-Alder reaction is exceptionally powerful for creating complex polycyclic quinones like naphthoquinones and anthraquinones, its application for the de novo synthesis of simple monocyclic benzoquinones like this compound is less commonly reported in the literature compared to methods involving the modification of existing aromatic rings. google.comucla.edu

Fundamental Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its hydroxyl and carbonyl functional groups on the quinone ring. This structure allows it to participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Pathways to Complex Quinone Derivatives

This compound is a key intermediate in the oxidative degradation pathway of 2,4-dinitrotoluene (B133949) (DNT) by various microorganisms, including Pseudomonas and Burkholderia species. asm.orgnih.gov In this pathway, it is formed via the oxidation of 4-methyl-5-nitrocatechol (B15798) by a monooxygenase enzyme (DntB), which involves the removal of a nitro group. doi.orgresearchgate.net

While it is an oxidation product itself, 2-hydroxy-5-methyl-1,4-benzoquinone also demonstrates oxidizing capabilities. It can oxidize a wide range of primary amines, including both benzylic and non-benzylic types. nih.gov This reaction is dependent on molecular oxygen and is facilitated by the presence of copper ions, highlighting the compound's role in oxidative transformations. nih.gov

Reduction Processes and Products

Table 1: Enzymatic Reduction of this compound

| Substrate | Enzyme | Cofactor | Product | Pathway Context |

|---|

Condensation Reactions with Nucleophiles

The electrophilic nature of the carbonyl carbons in this compound allows it to undergo condensation reactions with various nucleophiles. A notable example is its reaction with hydrazine (B178648) derivatives, which leads to the formation of stable, inactive adducts. nih.gov This reactivity is characteristic of quinone-containing compounds and is relevant in the context of enzyme inhibition studies, where such adduct formation can block the active site. nih.gov

While specific studies on a broad range of nucleophiles with this compound are limited, the general reactivity of related formyl-quinolines provides insight. These analogous compounds readily undergo condensation with amines and hydrazines to form Schiff bases and fused heterocyclic systems, suggesting that the quinone moiety in this compound is similarly reactive towards strong nucleophiles. rsc.org

Metal-Assisted Conversion Mechanisms

Metal ions can play a crucial role in mediating the chemical transformations of this compound. The oxidation of primary amines by this compound is significantly influenced by the presence of divalent copper ions (Cu²⁺). nih.gov This suggests a metal-assisted mechanism where the copper ion may act as a Lewis acid, coordinating to the quinone's carbonyl or hydroxyl groups. Such coordination would enhance the electrophilicity of the quinone ring, making it a more potent oxidizing agent. The copper ion could also facilitate the electron transfer process from the amine to the quinone and subsequently to molecular oxygen. nih.govnih.gov

Copper catalysis is a common strategy for C-N bond formation in related pyridine (B92270) and quinoline (B57606) systems. rsc.org In these reactions, the copper catalyst is proposed to facilitate the coupling by bringing the reactants together in its coordination sphere and enabling the nucleophilic attack. nih.gov

Research on Derivatives and Structural Analogues

The core structure of this compound is related to the broader class of quinolines, which are of significant interest in medicinal chemistry and materials science. Research has focused on the synthesis and characterization of various substituted quinoline derivatives.

Synthesis and Characterization of Substituted Quinoline Derivatives

A variety of synthetic methodologies have been developed to produce substituted quinoline derivatives, leveraging different precursors and reaction conditions.

Common synthetic strategies include:

Mannich Reaction: This reaction is used for the aminomethylation of 8-hydroxyquinolines (8HQs). The transformation of various 5-substituted and 7-substituted 8HQs with formaldehyde (B43269) and primary or secondary amines yields a diverse range of aminomethylated products. mdpi.com

Vilsmeier Formulation: 2-Chloroquinoline-3-carbaldehyde and its analogs can be synthesized via the Vilsmeier formulation of acetanilides. These aldehyde derivatives serve as versatile precursors for a wide range of fused quinoline heterocyclic systems through condensation and cyclization reactions. rsc.org

Cyclization Reactions: The formation of the quinoline ring is often achieved through the cyclization of substituted anilines with appropriate partners. For instance, 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid is synthesized via the cyclization of fluorinated precursors. smolecule.com

The characterization of these derivatives relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structures.

Table 2: Examples of Synthesized Substituted Quinoline Derivatives

| Derivative Name | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 7-((Diethylamino)methyl)-5-nitro-8-hydroxyquinoline | Mannich Reaction | 5-Nitro-8-hydroxyquinoline, Formalin, Diethylamine | mdpi.com |

| 7-(Piperidin-1-ylmethyl)-8-hydroxyquinoline-5-sulfonic acid | Mannich Reaction | 8-Hydroxyquinoline-5-sulfonic acid, Paraformaldehyde, Piperidine | mdpi.com |

| Tetrahydrodibenzo[b,g] doi.orgnih.govnaphthyridin-1(2H)-ones | L-proline catalyzed multicomponent reaction | Substituted-2-chloro-3-formyl-quinolines, Enaminone | rsc.org |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dinitrotoluene (DNT) |

| 4-Methyl-5-nitrocatechol |

| 2,4,5-Trihydroxytoluene (B73207) (THT) |

| NADH |

| Hydrazine |

| Copper(II) ion (Cu²⁺) |

| 8-Hydroxyquinoline (8HQ) |

| Formaldehyde |

| 2-Chloroquinoline-3-carbaldehyde |

| 8-Fluoro-4-hydroxy-5-methylquinoline-3-carboxylic acid |

| 7-((Diethylamino)methyl)-5-nitro-8-hydroxyquinoline |

| 7-(Piperidin-1-ylmethyl)-8-hydroxyquinoline-5-sulfonic acid |

| Tetrahydrodibenzo[b,g] doi.orgnih.govnaphthyridin-1(2H)-ones |

Investigation of Functional Group Influence on Reactivity

The chemical behavior of this compound is intrinsically governed by the electronic and steric properties of its constituent functional groups: the hydroxyl (-OH) group, the methyl (-CH3) group, and the quinone ring itself. The interplay between these groups dictates the molecule's electrophilicity, nucleophilicity, and susceptibility to various chemical transformations. The reactivity is largely analogous to that of quinones bearing electron-donor substituents. mdpi.com

Influence of the Hydroxyl Group

The hydroxyl group, positioned at the C2 carbon, is a powerful modulator of the quinone's reactivity. Its influence is twofold, stemming from both inductive and resonance effects.

Electronic Effects : While the oxygen atom is inductively electron-withdrawing, its more dominant effect on the conjugated system is as a strong resonance electron-donating group. This donation of a lone pair of electrons to the quinone ring increases the electron density, particularly at the ortho and para positions. This enhanced electron density activates the ring, influencing its oxidation potential and interactions with other reactants. jove.com The general reactivity of hydroxyquinones is linked to that of quinones with electron-donating substituents. mdpi.com

Acidity and Nucleophilicity : The phenolic hydroxyl group imparts acidic character (pKa approx. 10), allowing it to be deprotonated under basic conditions to form a phenoxide ion. nih.gov This anion is an even stronger electron-donating group and a potent nucleophile. The hydroxyl group itself can act as a nucleophile in certain intramolecular reactions. nih.gov

Redox Potential : The electron-donating nature of the hydroxyl group facilitates the reversible two-electron, two-proton transfers characteristic of quinone redox chemistry. jove.com This property is crucial for the stabilization of the intermediate semiquinone radical, which can influence the compound's participation in redox cycling processes. nih.gov

Chemical Transformations : The hydroxyl group is a site for further chemical modification. It can be converted into esters or ethers through conventional methods, which can be a necessary step for subsequent transformations or for modulating the compound's properties. mdpi.com

Influence of the Methyl Group

The methyl group at the C5 position primarily exerts its influence through inductive effects and hyperconjugation.

Electronic Effects : As an alkyl group, the methyl substituent is electron-donating, pushing electron density into the quinone ring via an inductive effect. This complements the electron-donating character of the hydroxyl group, further modulating the electrophilicity of the carbonyl carbons. Studies on related quinone methides show that electron-donating groups like methyl substituents are stabilizing. scispace.com This stabilization can decrease the reactivity of the quinone towards nucleophiles compared to unsubstituted or electron-withdrawn quinones. scispace.com

Steric Effects : While relatively small, the methyl group can introduce some steric hindrance, potentially influencing the regioselectivity of nucleophilic attacks on the quinone ring.

Reactivity in Specific Reactions : The presence of the methyl group introduces unique reaction pathways. For instance, in studies of methyl-p-benzoquinone, the methyl group was found to introduce new dissociative reactions upon electron attachment that were not observed in p-benzoquinone. acs.org In some contexts, increased alkylation on a ring can increase the reactivity of adjacent C-H bonds. rsc.org Conversely, research on tocopherol quinones suggests that fewer methyl groups can lead to enhanced reactivity. nih.gov

The combined presence of the hydroxyl and methyl groups makes this compound an electron-rich system. This has several consequences for its reactivity:

Oxidation and Amine Oxidase Activity : The compound this compound has been shown to possess an amine oxidase-like activity, where it oxidizes a variety of primary amines in the presence of copper (II) ions. nih.gov This reactivity highlights the role of the functional groups in facilitating electron transfer processes. The compound also reacts with hydrazine derivatives, forming stable adducts. nih.gov

The following table summarizes the influence of the functional groups on the reactivity of the quinone core.

| Reaction Type | Influence of Hydroxyl (-OH) Group | Influence of Methyl (-CH3) Group | Combined Effect on this compound |

| Nucleophilic Addition | Strong electron-donating resonance effect decreases electrophilicity of the ring. Can direct nucleophilic attack. | Weak electron-donating inductive effect decreases electrophilicity. | Overall reduced reactivity towards nucleophiles compared to p-benzoquinone. Regioselectivity is controlled by both groups. |

| Oxidation/Reduction | Facilitates redox cycling by stabilizing the semiquinone radical. nih.gov Enhances the ring's ability to be oxidized. jove.com | Electron-donating nature supports the electron-rich system required for redox activity. | The electron-rich system readily participates in redox reactions, as evidenced by its amine oxidase-like activity. nih.gov |

| Derivatization | Site for etherification or esterification to modify properties. mdpi.com | Generally unreactive but can influence the reactivity of adjacent positions. | Allows for targeted modification at the hydroxyl position to create various derivatives. |

To contextualize the influence of these functional groups, the table below offers a qualitative comparison of reactivity with related quinone structures.

| Compound | Key Functional Groups | Relative Electrophilicity | Notes on Reactivity |

| p-Benzoquinone | None (carbonyls only) | High | Highly reactive Michael acceptor. |

| 2-Hydroxy-1,4-benzoquinone | One -OH group | Medium | Less electrophilic than p-benzoquinone due to the electron-donating -OH group. |

| Toluquinone (Methyl-1,4-benzoquinone) | One -CH3 group | High-Medium | Slightly less electrophilic than p-benzoquinone due to the electron-donating -CH3 group. |

| This compound | One -OH group, one -CH3 group | Low | The combined electron-donating effects of both groups significantly reduce electrophilicity compared to the other listed quinones. |

Advanced Spectroscopic and Characterization Techniques in 2 Hydroxy 5 Methylquinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural investigation of 2-Hydroxy-5-methylquinone in solution.

Structural Elucidation and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The chemical shifts observed in the spectra provide information about the electronic environment of each nucleus, allowing for the assignment of protons and carbons to their specific positions within the molecule. For instance, in related hydroxyquinoline structures, ¹H NMR spectra show distinct signals for methyl protons and aromatic protons, with their specific chemical shifts and coupling constants helping to define the substitution pattern. rsc.org

Conformational analysis, which examines the spatial arrangement of atoms, can be aided by advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). mestrelab.com While specific NOESY data for this compound is not detailed in the provided results, this technique is generally crucial for determining through-space proximities between protons, offering insights into the molecule's preferred conformation in solution. mestrelab.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental NMR data to predict and refine the most stable conformations. rsc.orgmestrelab.com

Multinuclear NMR Studies

Beyond ¹H and ¹³C, multinuclear NMR can provide further structural details, although applications to this compound itself are not extensively documented in the search results. In broader studies of related quinoline (B57606) derivatives, other nuclei are sometimes examined to probe specific structural features. daneshyari.comresearchgate.netresearchgate.net The use of various NMR observables, including different nuclei, enhances the precision of structural analysis. mestrelab.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its metabolites. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.netresearchgate.net

In metabolic studies, MS techniques, often coupled with liquid chromatography (LC-MS), are used to identify products of biotransformation. ualberta.calcms.cz For example, in the analysis of drug metabolites, LC-MS can detect modifications such as hydroxylation or glucuronidation by observing specific mass shifts from the parent compound. lcms.cz While specific metabolite identification for this compound is mentioned, detailed fragmentation patterns are not provided in the search results. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For quinone derivatives, these spectra are characterized by absorptions related to π→π* and n→π* transitions. tandfonline.com

The UV-Vis spectrum of this compound and related compounds is influenced by factors such as solvent polarity and pH. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the experimental UV-Vis spectra, providing insights into the molecular orbitals involved in the electronic transitions. tandfonline.commalayajournal.org For example, studies on similar molecules show that the calculated absorption maxima are often in good agreement with experimental values, helping to confirm the electronic structure. malayajournal.org The presence of substituents can significantly shift the absorption bands, a phenomenon that has been studied in various hydroxyquinone derivatives. scirp.org

Vibrational Spectroscopy (Infrared, IR) for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. tanta.edu.eg Each type of bond (e.g., O-H, C=O, C=C, C-H) absorbs infrared radiation at a characteristic frequency. ksu.edu.samsu.edu

The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) groups of the quinone ring, and the C-H bonds of the methyl group and the aromatic ring. For instance, in related hydroxy-ketone compounds, the C=O stretching vibration gives a strong and distinctive absorption. msu.edu The position and shape of the O-H stretching band can also provide information about hydrogen bonding. msu.edu DFT calculations are also used to simulate vibrational spectra and aid in the assignment of experimental bands. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.govbohrium.com While a specific crystal structure for this compound was not found in the search results, the technique has been applied to numerous related quinoline and quinone derivatives. nih.govbohrium.commdpi.com

These studies reveal details about the planarity of the ring systems, the conformation of substituents, and the nature of intermolecular forces such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. bohrium.com For example, in the crystal structure of a rhodium complex with 8-hydroxy-2-methylquinoline, the geometry around the metal center and the bond distances and angles of the quinoline ligand were precisely determined. nih.gov

Computational Chemistry and Theoretical Studies of 2 Hydroxy 5 Methylquinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. Methodologies like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in characterizing the ground and excited state properties of chemical compounds.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and properties of molecules in their ground state. By calculating the optimized molecular geometry, DFT provides foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and conformation.

For 2-Hydroxy-5-methylquinone, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would yield its most stable three-dimensional structure. These calculations are essential for predicting other properties, including vibrational frequencies and thermodynamic parameters. While specific DFT studies focusing exclusively on this compound are not extensively detailed in the literature, the methodology is standard for quinone derivatives. researchgate.netacs.org The optimized structure serves as the basis for all further computational analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies.

Below is an interactive table presenting theoretically calculated geometric parameters for this compound, which would be derived from a typical DFT optimization.

| Parameter | Atoms Involved | Bond Length (Å) / Angle (°) |

| Bond Length | C1-C2 | 1.47 |

| Bond Length | C2-C3 | 1.35 |

| Bond Length | C3-C4 | 1.47 |

| Bond Length | C4-C5 | 1.47 |

| Bond Length | C5-C6 | 1.35 |

| Bond Length | C6-C1 | 1.47 |

| Bond Length | C1=O7 | 1.23 |

| Bond Length | C4=O8 | 1.23 |

| Bond Length | C2-O9 | 1.35 |

| Bond Length | O9-H10 | 0.97 |

| Bond Length | C5-C11 | 1.51 |

| Bond Angle | C6-C1-C2 | 118.0 |

| Bond Angle | C1-C2-C3 | 121.0 |

| Bond Angle | C2-C3-C4 | 121.0 |

| Bond Angle | C3-C4-C5 | 118.0 |

| Bond Angle | C4-C5-C6 | 121.0 |

| Bond Angle | C5-C6-C1 | 121.0 |

| Bond Angle | O7-C1-C2 | 121.0 |

| Bond Angle | O8-C4-C3 | 121.0 |

| Bond Angle | C1-C2-O9 | 119.0 |

| Bond Angle | C2-O9-H10 | 109.5 |

| Dihedral Angle | H10-O9-C2-C1 | 0.0 |

| Note: These values are representative of typical DFT calculations for similar structures. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. nih.govacs.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. This information is crucial for interpreting UV-Vis spectra and understanding the photophysical properties of a molecule.

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions. These are typically characterized as π → π* or n → π* transitions, involving the promotion of an electron from a filled π orbital or a non-bonding (n) orbital to an empty anti-bonding (π*) orbital. The analysis of these transitions helps in understanding the molecule's color and its behavior upon exposure to light. researchgate.net

The following table presents hypothetical TD-DFT results for this compound, illustrating the kind of data obtained from such calculations.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 2.38 | 521 | 0.005 | HOMO -> LUMO | n -> π |

| S2 | 3.10 | 400 | 0.120 | HOMO-1 -> LUMO | π -> π |

| S3 | 3.54 | 350 | 0.085 | HOMO -> LUMO+1 | π -> π* |

| Note: These values are illustrative and represent typical results from TD-DFT calculations on hydroxyquinones. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroquinone (B1673460) ring and the oxygen atoms, while the LUMO would be distributed over the electron-deficient carbonyl groups. The energies of these orbitals provide insight into the molecule's electron-donating and accepting capabilities.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -3.10 |

| Energy Gap (ΔE) | 3.15 |

| Note: These energy values are representative and consistent with those calculated for similar quinone derivatives. |

Correlation with Redox Behavior

The energies of the frontier orbitals are directly related to the electrochemical properties of a molecule. The HOMO energy is correlated with the ionization potential and thus the oxidation potential; a higher HOMO energy indicates that the molecule is more easily oxidized. Conversely, the LUMO energy is related to the electron affinity and the reduction potential; a lower LUMO energy suggests the molecule is more easily reduced.

For quinones, which are known for their redox activity, this correlation is particularly important. researchgate.net The presence of an electron-donating hydroxyl group in this compound is expected to raise the HOMO energy level, making it easier to oxidize compared to unsubstituted benzoquinone. nih.gov Similarly, the electron-withdrawing nature of the quinone ring results in a low-lying LUMO, facilitating its reduction. nih.gov Computational studies can quantify these energies, allowing for a theoretical prediction of the molecule's redox behavior, which can then be correlated with experimental data from techniques like cyclic voltammetry. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. Neutral regions are generally colored green. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the electronegative oxygen atoms of the two carbonyl groups and the hydroxyl group. These areas represent the nucleophilic centers of the molecule. The most positive potential would be found around the hydrogen atom of the hydroxyl group, making it the primary site for electrophilic interaction. The carbon atoms of the quinone ring would exhibit varying degrees of potential, influenced by the attached functional groups. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the molecule's reactivity patterns. acs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis is crucial for understanding the distribution of electron density and the nature of bonding within a molecule. It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

While specific NBO analysis data for this compound is not extensively detailed in the available literature, studies on closely related derivatives, such as 2-methoxy-5-methyl-1,4-benzoquinone (B1217908), provide valuable insights. For instance, in the context of Diels-Alder reactions, NBO analysis helps to elucidate the polar nature of the cycloaddition process. researchgate.net The analysis of donor-acceptor interactions can reveal the stabilization energy associated with electron delocalization from lone pairs of oxygen atoms to anti-bonding orbitals of adjacent bonds. These interactions are fundamental to understanding the reactivity and electronic properties of the quinone ring.

A hypothetical NBO analysis of this compound would likely focus on the following aspects:

Hybridization and Bonding: Detailing the sp-hybridization of the carbon and oxygen atoms in the quinone ring and the substituents.

Natural Atomic Charges: Calculating the charge distribution on each atom, which provides insights into the molecule's electrostatic potential and reactive sites.

The findings from such an analysis would be instrumental in rationalizing the molecule's observed chemical behavior and reactivity patterns.

Nonlinear Optical (NLO) Characteristics

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is of great interest for applications in optoelectronics and photonics. Computational chemistry is a vital tool for predicting the NLO properties of molecules, primarily through the calculation of polarizability (α) and first-order hyperpolarizability (β). These parameters quantify the linear and nonlinear response of the electron cloud to an external electric field, respectively.

There is a scarcity of specific computational studies focused on the nonlinear optical characteristics of this compound in the reviewed literature. However, the general principles of molecular NLO properties can be applied. The presence of a π-conjugated system in the benzoquinone ring, along with electron-donating (hydroxyl and methyl groups) and electron-withdrawing (carbonyl groups) substituents, is a common structural motif in organic NLO materials. This arrangement can lead to significant intramolecular charge transfer upon excitation, which is a key factor for a large hyperpolarizability.

For comparison, computational studies on other organic molecules, such as certain boronate compounds, have shown that the presence of donor-acceptor groups can lead to substantial third-order NLO responses. mdpi.com Similarly, research on coronene (B32277) derivatives has utilized Z-scan technology to experimentally measure nonlinear absorption coefficients, which are related to the imaginary part of the third-order susceptibility. mdpi.com A theoretical investigation of this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability using methods like Density Functional Theory (DFT). The results would indicate its potential as a candidate for NLO applications.

Table 1: Key Parameters in NLO Characterization

| Parameter | Symbol | Description |

| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |

| Third-Order Susceptibility | χ⁽³⁾ | A macroscopic property related to the third-order NLO response of a material. |

Theoretical Insights into Reaction Mechanisms and Energy Profiles

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating reaction energy profiles. For this compound and its derivatives, theoretical studies have provided insights into various reactions.

A notable area of investigation is the Diels-Alder reaction. A DFT study on the reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 2-methyl-1,3-butadiene revealed that the uncatalyzed reaction proceeds through a synchronous concerted transition state. researchgate.net The study also explored the effect of Lewis acid catalysts, finding that they significantly accelerate the reaction by polarizing the quinone, thereby changing the mechanism to a more polar, asynchronous process. researchgate.net The calculated energy barriers and regioselectivity in these computational studies show good agreement with experimental observations. researchgate.net

Furthermore, the reactivity of the 5-methyl group in 2-hydroxy- uni-muenchen.deresearchgate.netbenzoquinones has been a subject of computational investigation. Depending on the pH, this group can act as either a cationic or an anionic center. researchgate.net Under acidic conditions, the formation of ortho-quinone methide tautomers is observed, which can be trapped in various reactions. researchgate.net

Studies on the reaction of halogenated p-benzoquinones with nucleophiles also provide a framework for understanding the reactivity of this compound. For example, the reaction of 2,5-dichloro-1,4-benzoquinone (B146525) with benzohydroxamic acid has been studied computationally, revealing a complex reaction pathway. acs.org Similarly, the regiodivergent addition of anilines and phenolates to p-benzoquinone derivatives has been rationalized through DFT calculations of reaction free energies and NBO analysis of transition states. acs.org These studies highlight the importance of both orbital and electrostatic interactions in determining the reaction outcome.

The compound 2-hydroxy-5-methyl-1,4-benzoquinone is also known to exhibit amine oxidase-like activity, oxidizing primary amines in the presence of Cu²⁺ ions. nih.gov A detailed computational study of this catalytic cycle would involve modeling the interaction of the quinone with the amine substrate and the copper ion, and calculating the energy profile for the oxidation-reduction steps.

Table 2: Examples of Computationally Studied Reactions Involving Benzoquinone Derivatives

| Reaction Type | Reactants | Computational Method | Key Findings |

| Diels-Alder | 2-methoxy-5-methyl-1,4-benzoquinone + 2-methyl-1,3-butadiene | DFT (B3LYP/6-31G(d)) | Uncatalyzed reaction is synchronous; Lewis acid catalysis induces a polar, asynchronous mechanism. researchgate.net |

| Nucleophilic Addition | 2-bromo-1,4-quinones + Anilines/Phenolates | DFT (ωB97X-D/6-31G(d,p)) | Reaction pathways and regioselectivity are governed by both orbital and electrostatic factors. acs.org |

| Tautomerization | 2-hydroxy- uni-muenchen.deresearchgate.netbenzoquinones | Experimental and Theoretical | pH-dependent formation of ortho-quinone methide tautomers. researchgate.net |

Conformational Analysis via Computational Methods

The three-dimensional structure of a molecule, including the relative orientation of its functional groups, can have a significant impact on its physical and chemical properties. Conformational analysis via computational methods involves systematically exploring the potential energy surface of a molecule to identify its stable conformers and the energy barriers for interconversion between them.

While a specific, detailed conformational analysis of this compound is not prominent in the searched literature, studies on similar molecules provide a clear blueprint for such an investigation. For example, a detailed conformational analysis of 1'-hydroxyethyl derivatives of 1,4-benzoquinone (B44022) was performed using DFT (B3LYP/cc-pVTZ). researchgate.net This study revealed the predominance of rotamers with a free hydroxyl group in the gas phase and in nonpolar solvents. researchgate.net The calculations also helped to interpret the splitting of the v(OH) bands in the experimental IR spectra as an equilibrium between rotamers with and without an intramolecular hydrogen bond between the hydroxyl group and a carbonyl group. researchgate.net

A computational conformational analysis of this compound would similarly involve:

Scanning Potential Energy Surfaces: Systematically rotating the hydroxyl and methyl groups to map out the conformational space and identify energy minima.

Geometry Optimization: Optimizing the geometry of the identified conformers to find the most stable structures.

Frequency Calculations: Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies for more accurate relative energy calculations.

Solvent Effects: Incorporating the effect of different solvents using a polarizable continuum model (PCM) to understand how the conformational equilibrium might shift in solution.

The results of such an analysis would provide valuable information on the preferred spatial arrangement of the molecule, the presence and strength of intramolecular hydrogen bonds, and how these factors might influence its reactivity and spectroscopic properties.

Biological and Biochemical Mechanisms Involving 2 Hydroxy 5 Methylquinone in Non Human Systems

Role in Microbial Metabolism and Biotransformation Pathways

2-Hydroxy-5-methylquinone is a significant intermediate in the microbial breakdown of certain synthetic nitroaromatic compounds. Its formation and subsequent transformation are key steps in metabolic pathways that allow microorganisms to utilize these xenobiotics as sources of carbon and nitrogen.

This compound, also known as 2-hydroxy-5-methyl-1,4-benzoquinone, is a central metabolite in the aerobic bacterial degradation pathway of 2,4-dinitrotoluene (B133949) (2,4-DNT). ethz.chnih.govkegg.jpgenome.jp This oxidative pathway is found in various soil bacteria, including strains of Burkholderia, Pseudomonas, and Hydrogenophaga. ethz.chnih.gov The process is initiated by a dioxygenase enzyme that attacks the 2,4-DNT molecule, leading to the formation of 4-methyl-5-nitrocatechol (B15798) (4M5NC) and the release of the first nitrite (B80452) ion. nih.govasm.org

The 4M5NC is then acted upon by a monooxygenase, which converts it into this compound, releasing the second nitrite ion. nih.govasm.orgnih.gov This quinone is a crucial downstream intermediate. asm.org The pathway continues with the reduction of this compound to 2,4,5-trihydroxytoluene (B73207) (THT), which subsequently undergoes ring cleavage, allowing the products to enter central metabolic cycles. nih.govnih.gov The ability of microorganisms to execute this pathway is a prime example of metabolic evolution to handle anthropogenic chemicals. nih.govplos.org

The synthesis and conversion of this compound are catalyzed by specific enzymes within the 2,4-DNT degradation pathway.

The formation of this compound is catalyzed by 4-methyl-5-nitrocatechol monooxygenase, an enzyme encoded by the dntB gene. asm.orguniprot.orgasm.org This enzyme is a flavoprotein that contains flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. asm.orgasm.orgcreative-enzymes.com DntB facilitates the oxidative removal of the nitro group from 4-methyl-5-nitrocatechol (4M5NC), yielding this compound and nitrite. asm.orguniprot.orgnih.gov The reaction requires an electron donor, with the enzyme showing a preference for NADPH over NADH. asm.orguniprot.orgasm.org

Studies on the purified enzyme from Burkholderia sp. strain DNT revealed it is a monomer with a molecular weight of approximately 60-65 kDa. asm.orgasm.org The enzyme exhibits high specificity for its substrate, 4M5NC, although it can also oxidize 4-nitrocatechol (B145892) at a reduced rate. asm.orgasm.org This enzymatic step is critical as it removes the second nitro group, detoxifying the compound and preparing the aromatic ring for subsequent reduction and cleavage. nih.gov

Following its formation, this compound is transformed by the enzyme this compound reductase, designated DntC. nih.govbiorxiv.org This enzyme catalyzes the reduction of the quinone to 2,4,5-trihydroxytoluene (THT). nih.govnih.gov The gene encoding this specific reductase has been designated dntC. nih.govbiorxiv.orgresearchgate.net Interestingly, some bacteria that cannot degrade 2,4-DNT on their own, such as certain Pseudomonas fluorescens strains, have been found to possess a nonspecific reductase activity capable of carrying out this conversion. nih.gov This suggests that the ability to reduce quinone compounds may be a more widespread trait, which can be co-opted into novel degradation pathways. nih.gov The subsequent product, THT, is the substrate for ring-cleavage enzymes. nih.gov

Table 1: Key Enzymes in the Transformation of this compound

| Enzyme Name | Gene | Substrate | Product | Electron Donor/Cofactor | Organism Example |

|---|---|---|---|---|---|

| 4-Methyl-5-nitrocatechol Monooxygenase | dntB | 4-Methyl-5-nitrocatechol (4M5NC) | This compound | NADPH (preferred), NADH, FAD | Burkholderia sp. strain DNT |

| This compound Reductase | dntC | This compound | 2,4,5-Trihydroxytoluene (THT) | NADH | Burkholderia sp. strain DNT |

The complete degradation of xenobiotics like 2,4-DNT is often not accomplished by a single microbial species but by a cooperative community, or consortium. researchgate.net In such consortia, the metabolic burden is distributed among different members. Studies have isolated consortia from contaminated sites where different bacterial species are responsible for sequential steps in the 2,4-DNT degradation pathway. researchgate.net

For example, one member of a consortium, such as Variovorax paradoxus or a Pseudomonas species, may initiate the catabolism of 2,4-DNT, carrying out the conversion to 4M5NC and subsequently to this compound. However, the efficient metabolism of these intermediates, including this compound, often requires a second member, such as Pseudomonas marginalis or Pseudomonas aeruginosa. This interspecies dependency prevents the accumulation of intermediates that could be toxic and ensures the complete mineralization of the pollutant. The necessity of these consortia highlights the complexity of bioremediation in natural environments.

Table 2: Examples of Microbial Consortia in 2,4-DNT Degradation

| Consortium Member | Proposed Role in 2,4-DNT Pathway |

|---|---|

| ***Variovorax paradoxus* VM685** | Initiates catabolism of 2,4-DNT to 4M5NC and this compound. |

| ***Pseudomonas marginalis* VM683** | Essential for efficient metabolization of intermediates like 4M5NC and this compound. |

| ***Pseudomonas sp.* VM908** | Initiates catabolism of 2,4-DNT to 4M5NC and this compound. |

| ***Pseudomonas aeruginosa* VM903** | Essential for efficient metabolization of intermediates like 4M5NC and this compound. |

The recalcitrance of nitroaromatic compounds to degradation is largely due to the strong electron-withdrawing nature of the nitro groups. nih.gov Microbes have evolved several strategies to remove these groups. nih.govannualreviews.org In the aerobic degradation of 2,4-DNT, the primary mechanism is oxidative denitration, where oxygenase enzymes catalyze the removal of nitro groups as nitrite. nih.govnih.govannualreviews.org

The formation of this compound is a textbook example of this process. asm.orguniprot.org After a dioxygenase removes the first nitro group from 2,4-DNT, the resulting 4-methyl-5-nitrocatechol is targeted by the monooxygenase DntB. nih.govasm.org This enzyme inserts a single oxygen atom into the aromatic ring, which destabilizes the C-N bond and facilitates the release of the second nitro group as a harmless nitrite ion (NO₂⁻), thereby forming the quinone structure of this compound. asm.orguniprot.orgcreative-enzymes.com This stepwise enzymatic removal of nitro groups is essential for detoxifying the compound and channeling the carbon skeleton into central metabolism. nih.gov

4-Methyl-5-nitrocatechol Monooxygenase (DntB) Activity

Microbial Consortia and Interspecies Metabolism Studies

The functional roles of this compound are rooted in its chemical structure, which facilitates interactions with biological macromolecules and participation in redox reactions.

Enzymatic Interaction Studies

Interactions of this compound with enzymes are primarily understood through its formation as a product in specific bacterial pathways and its reactivity with certain chemical groups.

Direct studies detailing this compound as an enzyme inhibitor are not extensively documented in the available research. However, its chemical reactivity provides insight into potential inhibitory actions. For instance, this compound is known to react with hydrazine (B178648) derivatives, leading to the formation of stable and inactive adducts. nih.gov This type of reaction, where a compound effectively neutralizes a reactive molecule, is a fundamental aspect of inhibition. If the hydrazine derivative were part of an enzyme's active site or a necessary cofactor, this interaction would lead to a loss of enzyme function.

Enzyme inhibition can occur through various mechanisms, such as competitive inhibition, where a molecule competes with the substrate for the active site, or non-competitive inhibition, where the inhibitor binds to an allosteric site to induce a conformational change that inactivates the enzyme. libretexts.orgpatsnap.com While this compound is a product of the enzyme 4-methyl-5-nitrocatechol monooxygenase, the research focuses on the inhibition of this enzyme by high concentrations of its substrate, 4-methyl-5-nitrocatechol, rather than by its product, this compound. uniprot.org

The interaction of this compound with proteins is most clearly demonstrated in the context of its biosynthesis. In bacteria such as Burkholderia sp. strain DNT, the compound is a product of the 2,4-dinitrotoluene (2,4-DNT) degradation pathway. nih.govmdpi.com Specifically, the enzyme 4-methyl-5-nitrocatechol monooxygenase (DntB), a flavoprotein that uses FAD as a cofactor, catalyzes the conversion of 4-methyl-5-nitrocatechol into this compound. uniprot.orgnih.gov This synthesis implies a transient binding interaction of the product within the enzyme's active site before it is released. uniprot.orgnih.gov

Further degradation in the pathway involves another enzyme, this compound reductase (encoded by dntC), which converts this compound to 2,4,5-trihydroxytoluene. researchgate.net This subsequent step confirms a direct binding interaction between this compound and a specific reductase enzyme, serving as its substrate for the next reaction in the metabolic sequence. researchgate.net

Amine Oxidase-like Activity as a Mechanistic Model

Research has shown that this compound exhibits amine oxidase-like activity, making it a valuable model for studying a class of enzymes known as copper-containing amine oxidases. nih.gov These enzymes contain a 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor, and this compound mimics its function. nih.gov

The compound is capable of oxidizing a wide array of primary amines, including both benzylic and non-benzylic types, using molecular oxygen in the presence of copper (II) ions. nih.gov This catalytic behavior is analogous to that of TPQ-containing amine oxidases. nih.gov Its reaction with hydrazine derivatives to form stable, inactive products further mirrors the behavior of these enzymes, reinforcing its utility as a functional model to elucidate their reaction mechanisms. nih.gov

| Substrate Class | Examples | Activity Noted |

|---|---|---|

| Benzylic Primary Amines | Benzylamine | Yes |

| Non-Benzylic Primary Amines | Aliphatic amines | Yes |

| Hydrazine Derivatives | Not specified | Forms stable, inactive adducts |

Antioxidant Activity Mechanisms (e.g., Free Radical Scavenging Pathways)

The structural characteristics of this compound, specifically its hydroquinone (B1673460) skeleton, suggest a capacity for antioxidant activity through the scavenging of free radicals. Phenolic antioxidants are known to neutralize free radicals through several key mechanisms. scirp.org While detailed studies on this compound are limited, the established pathways for related phenolic and quinone compounds provide a strong theoretical framework for its action. scirp.orgnih.gov

The primary mechanisms by which phenolic antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing the radical and forming a more stable antioxidant radical (ArO•). scirp.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step process involves the antioxidant first transferring an electron to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation then releases a proton to become a stable radical. scirp.org

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton to form an anion (ArO-), which then donates an electron to the free radical. scirp.org

Studies on embelin, a structurally similar dihydroxy-benzoquinone, have demonstrated its ability to scavenge DPPH radicals and inhibit hydroxyl radical-induced degradation, supporting the likelihood that this compound acts via similar pathways. nih.gov

| Mechanism | Description |

|---|---|

| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical. |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is first transferred from the antioxidant to the radical, followed by the release of a proton from the resulting antioxidant radical cation. |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first deprotonates, and the resulting anion then transfers an electron to the free radical. |

Applications in Advanced Chemical and Environmental Technologies

Material Science Applications (e.g., in Polymer Synthesis)

The incorporation of hydroxyquinone derivatives into polymer structures is a strategy to enhance the properties of materials. While research on 2-Hydroxy-5-methylquinone in this area is specific, the broader class of hydroxyquinones is recognized for its ability to be integrated into polymer formulations to improve thermal stability and mechanical strength. For instance, the related compound 2-(2'-Hydroxy-5'-methylphenyl)benzotriazole is utilized as a UV light absorber to protect various materials, including plastics and synthetic fibers, from degradation. epa.gov This application highlights the potential of incorporating similar phenolic and quinone structures into polymers to enhance their durability.

The synthesis of polymers containing quinone units is an active area of research. These polymers often exhibit interesting redox properties and can be designed for applications in energy storage and catalysis. The general approach involves the polymerization of monomers containing the quinone moiety or the post-polymerization modification of a polymer to introduce these functional groups. Although direct polymerization of this compound is not widely documented in mainstream literature, its structure lends itself to potential incorporation into polymer backbones or as a pendant group, which could impart specific functionalities to the resulting material.

| Property | Potential Effect of Hydroxyquinone Incorporation |

| Thermal Stability | Increased resistance to heat-induced degradation. |

| Mechanical Strength | Improved durability and resilience of the material. |

| UV Resistance | Enhanced protection against photodegradation. epa.gov |

| Redox Activity | Introduction of electrochemical properties for applications like batteries or sensors. |

Agrochemical Research Applications (e.g., as Fungicide or Pesticide Mechanisms)

Fungicides are a critical component in ensuring global food security, and there is ongoing research into new and effective compounds. nih.gov While many commercial fungicides belong to classes like dicarboximides or strobilurins, which have specific modes of action, there is interest in the potential of quinone-related compounds. researchgate.net Quinones are known to participate in biological redox cycling, a process that can generate reactive oxygen species and induce oxidative stress, which can be detrimental to fungal cells.

Fungicides can be classified based on their mode of action, with some acting on a single specific site within the fungus and others having multi-site activity. wur.nl Compounds with specific-site action are often more susceptible to the development of resistance in fungal populations. wur.nl The potential for this compound to act as a fungicide would likely be related to its redox properties. The ability to undergo oxidation-reduction reactions could interfere with cellular respiration or other vital metabolic pathways in fungi.

Research into the precise mechanisms of how quinone derivatives inhibit fungal growth is ongoing. Some studies on related compounds suggest that they can interfere with signal transduction pathways or enzyme activities essential for fungal survival. researchgate.net For example, some fungicides are known to inhibit triglyceride biosynthesis in certain fungi. researchgate.net The investigation into the specific antifungal targets of this compound could reveal novel mechanisms that may be exploited in the development of new agrochemicals.

| Fungicide Characteristic | Relevance to this compound |

| Mode of Action | Potentially related to redox cycling and induction of oxidative stress. |

| Spectrum of Activity | The range of fungal species it could effectively control would need to be determined through extensive screening. |

| Resistance Risk | If it possesses a multi-site mode of action, the risk of resistance development might be lower. wur.nl |

Analytical Detection Methods and Biosensor Development for Environmental Monitoring

The detection of environmental pollutants is crucial for public health and environmental protection. researchgate.net Biosensors are analytical devices that combine a biological component with a physicochemical transducer to detect specific substances. semanticscholar.org There is a growing interest in developing biosensors for the rapid and sensitive monitoring of a wide range of environmental contaminants. researchgate.netsemanticscholar.org

This compound is an intermediate in the biodegradation pathway of 2,4-dinitrotoluene (B133949) (2,4-DNT), a common environmental pollutant. doi.org The enzymatic degradation of 2,4-DNT by certain bacteria proceeds through several steps, with this compound being one of the metabolic products. doi.org This biochemical pathway has been exploited in the development of biosensors for monitoring the bioremediation of 2,4-DNT. doi.orgresearchgate.net

An amperometric biosensor has been described for the detection of compounds produced during 2,4-DNT biodegradation, such as 4-methyl-5-nitrocatechol (B15798) (4M5NC) and 2,4,5-trihydroxytoluene (B73207) (2,4,5-THT). doi.org At neutral pH, there is an equilibrium between 2,4,5-THT and this compound, which is relevant for the amperometric determination of these degradation products. doi.org The development of such biosensors allows for real-time monitoring of the bioremediation process, ensuring its efficiency. doi.org

| Biosensor Component | Role in Detection of 2,4-DNT Biodegradation |

| Biorecognition Element | Enzymes from the 2,4-DNT degradation pathway that produce or act on intermediates like this compound. doi.org |

| Transducer | An electrode that measures the electrochemical changes resulting from the enzymatic reactions. doi.org |

| Analyte | Intermediates of 2,4-DNT degradation, including those in equilibrium with this compound. doi.org |

Utilization as Chemical Probes for Biochemical Mechanism Elucidation

Understanding the intricate mechanisms of biochemical reactions is fundamental to advancements in medicine and biology. Chemical probes are molecules that can be used to study and visualize these processes in real-time. Quinones, due to their redox activity, are valuable tools for investigating biological oxidation-reduction reactions.

2-Hydroxy-5-methyl-1,4-benzoquinone has been studied as a model compound to understand the reaction mechanism of certain enzymes, specifically copper-containing amine oxidases. nih.gov This compound has been shown to oxidize a variety of primary amines in the presence of copper ions and molecular oxygen. nih.gov This reactivity mimics the behavior of the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor found in these enzymes. nih.gov By studying the reactions of simpler molecules like this compound, researchers can gain insights into the more complex enzymatic processes. nih.gov

The use of such model compounds allows for the investigation of structure-activity relationships, helping to elucidate which chemical features are critical for the observed reactivity. nih.gov This knowledge can then be applied to understand the function of the enzyme and to design inhibitors or other molecules that can modulate its activity.

| Aspect of Biochemical Mechanism | How this compound is Used as a Probe |

| Enzyme Cofactor Mimicry | It serves as a functional model for the TPQ cofactor in amine oxidases. nih.gov |

| Substrate Specificity | Used to test the range of amine substrates that can be oxidized, providing insights into the enzyme's active site. nih.gov |

| Reaction Kinetics | The kinetics of the oxidation reactions can be studied to understand the catalytic mechanism. |

Q & A

Q. What are the primary synthetic routes for 2-Hydroxy-5-methylquinone (HMQ) in laboratory settings?

HMQ is synthesized via oxidation of 5-methylcatechol derivatives using chemical oxidants like silver oxide or enzymatic pathways involving microbial monooxygenases. Structural validation requires nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to confirm the hydroxyl and quinone functional groups .

Q. How is HMQ detected and quantified in microbial degradation studies?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) or liquid chromatography-mass spectrometry (LC-MS) are standard methods. Calibration curves using pure HMQ standards and matrix-matched controls are essential to avoid interference from co-eluting metabolites .

Q. What role does HMQ play in the biodegradation of nitroaromatic compounds like 2,4-dinitrotoluene (DNT)?

HMQ is a key intermediate in DNT degradation pathways. It is formed via oxidation of 4-methyl-5-nitrocatechol by a monooxygenase and further metabolized by quinone reductases and 2,4,5-trihydroxytoluene oxygenases to yield ring-fission products (e.g., methylmalonate semialdehyde) .

Advanced Research Questions

Q. How do researchers address discrepancies in reported HMQ reactivity across studies?

Discrepancies often arise from variations in experimental conditions (e.g., pH, temperature, or cofactors). Methodological standardization, such as using buffered systems (pH 7–8) and validating results with orthogonal techniques (e.g., enzymatic assays vs. chemical probes), is critical. Cross-referencing thermodynamic data (e.g., NIST thermochemistry databases) ensures consistency .

Q. What enzymatic mechanisms drive HMQ’s transformation in microbial pathways?

HMQ is processed by NADH-dependent quinone reductases, which reduce it to 2,4,5-trihydroxytoluene. Kinetic studies using purified enzymes, Michaelis-Menten parameters, and inhibitor assays (e.g., dicoumarol for reductase inhibition) clarify mechanistic details. Structural analysis of enzyme active sites via X-ray crystallography can further elucidate substrate specificity .

Q. How does HMQ’s stability under varying pH and temperature influence experimental design?

HMQ is prone to autoxidation under alkaline conditions (pH > 9) and elevated temperatures (>40°C). Pre-experiment stability assays in buffered solutions (pH 6–8) and storage at –20°C in inert atmospheres are recommended. Thermodynamic data (e.g., Gibbs free energy of formation) from NIST resources guide these protocols .

Q. What analytical strategies differentiate HMQ from structurally similar quinones like 2-hydroxy-1,4-benzoquinone?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) distinguish positional isomers. For example, HMQ’s methyl group at C5 and hydroxyl at C2 produce distinct H-NMR shifts (δ 2.3 ppm for CH, δ 6.8–7.2 ppm for aromatic protons) compared to 2-hydroxy-1,4-benzoquinone .

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on HMQ’s environmental persistence?

Contradictions may stem from differences in microbial consortia or redox conditions. Controlled microcosm studies with defined microbial strains (e.g., Rhodococcus spp.) and standardized redox potential measurements are advised. Metabolomic profiling tracks HMQ degradation intermediates to validate pathway consistency .

Methodological Recommendations

- Experimental Design : Include abiotic controls (e.g., heat-killed microbes) to distinguish enzymatic vs. chemical HMQ degradation.

- Data Reporting : Use IUPAC nomenclature for quinones and disclose analytical parameters (e.g., LOD, LOQ) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.